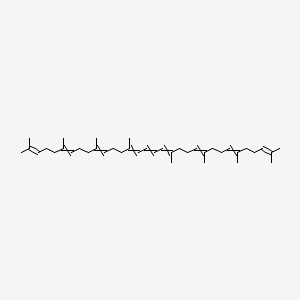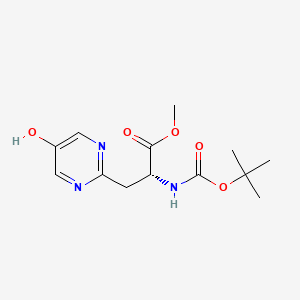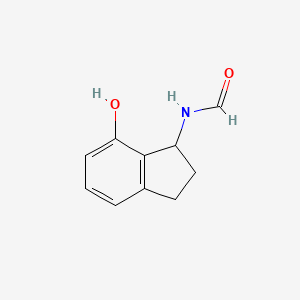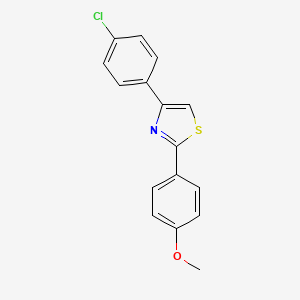
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thioamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Solvent extraction and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with various functional groups.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby reducing inflammation or inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-chlorophenyl)-2-phenylthiazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(4-methoxyphenyl)-2-phenylthiazole: Lacks the chlorophenyl group, which may influence its interaction with biological targets.
2-(4-methoxyphenyl)-4-phenylthiazole: Different substitution pattern on the thiazole ring, leading to variations in chemical and biological properties.
Uniqueness
4-(4-chlorophenyl)-2-(4-methoxyphenyl)Thiazole is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
220526-77-2 |
|---|---|
Formule moléculaire |
C16H12ClNOS |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNOS/c1-19-14-8-4-12(5-9-14)16-18-15(10-20-16)11-2-6-13(17)7-3-11/h2-10H,1H3 |
Clé InChI |
MRSAUBPYLAPSKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




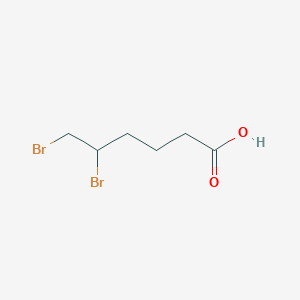
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)



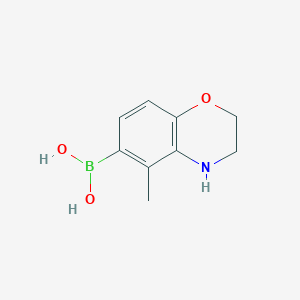
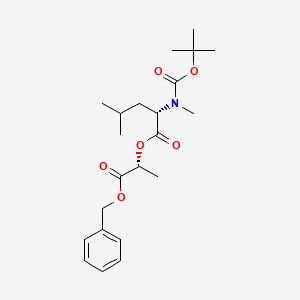

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
